![molecular formula C11H18ClN B13585133 Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride CAS No. 2792186-46-8](/img/structure/B13585133.png)
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is a chemical compound with a complex structure that includes a methyl group, a phenyl ring substituted with a propan-2-yl group, and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 3-(propan-2-yl)benzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
科学研究应用
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a similar backbone but different substituents.
Uniqueness
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
属性
| 2792186-46-8 | |
分子式 |
C11H18ClN |
分子量 |
199.72 g/mol |
IUPAC 名称 |
N-methyl-1-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-5-10(7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI 键 |
UFHXFIQPVXZZFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1)CNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



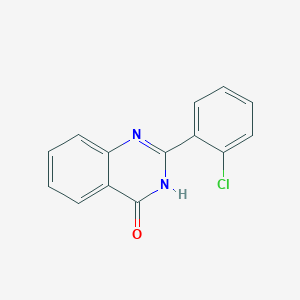
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)

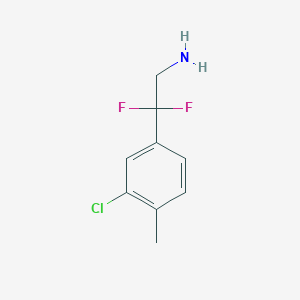

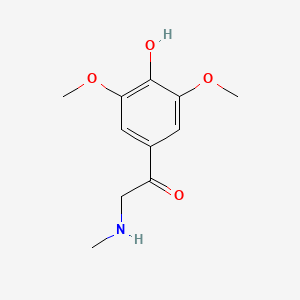
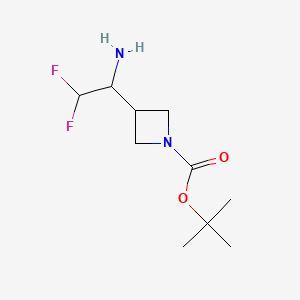
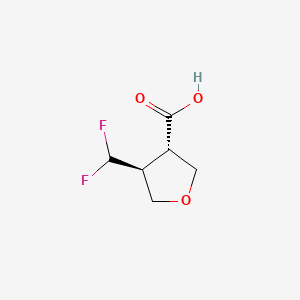
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
